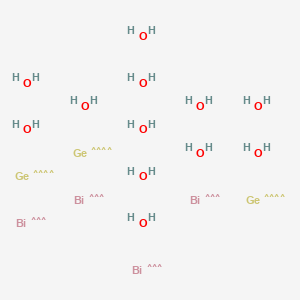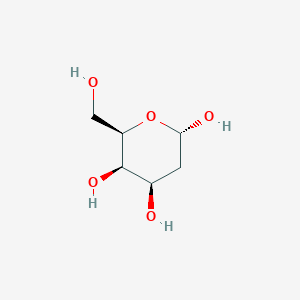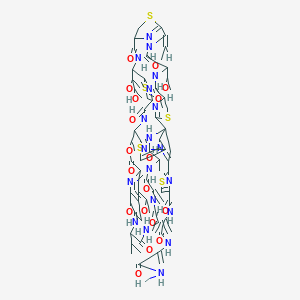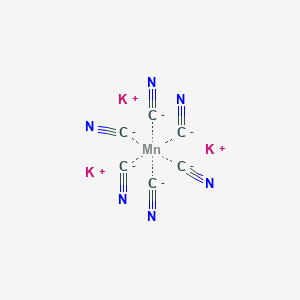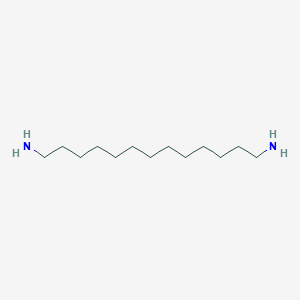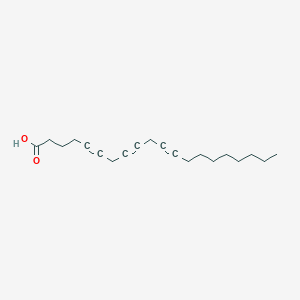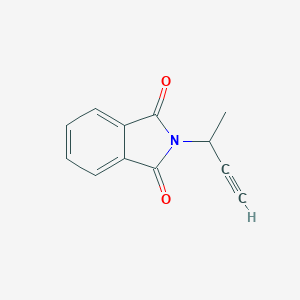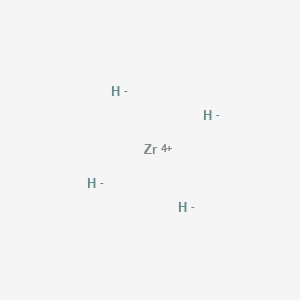
Zirconium hydride
説明
Zirconium hydride is an alloy made by combining zirconium and hydrogen . Hydrogen acts as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another . The amount of hydrogen and its form in the zirconium hydride controls qualities such as the hardness, ductility, and tensile strength of the resulting zirconium hydride .
Synthesis Analysis
Zirconium hydrides form upon interaction of the metal with hydrogen gas . This reaction occurs even at room temperature, but homogeneous bulk hydrogenation is usually achieved by annealing at temperatures of 400–600 °C for a period between several hours and a few weeks .
Molecular Structure Analysis
A new Zr hydride named ζ has been identified and characterized. It belongs to the trigonal crystal system with space group P3 m1 and it is fully coherent with the αZr matrix .
Physical And Chemical Properties Analysis
Zirconium hydrides are odorless, dark gray to black metallic powders . They behave as usual metals in terms of electrical conductivity and magnetic properties . The density of zirconium hydride varies based on the hydrogen and ranges between 5.56 and 6.52 g cm −3 .
科学的研究の応用
Nuclear Reactor Safety and Efficiency
Zirconium hydride plays a critical role in the safety and efficiency of nuclear reactors. It is used in fuel assembly components due to its ability to absorb hydrogen and prevent the formation of hydrogen gas, which can be a safety hazard. The compound’s high hardness and low toughness make it prone to embrittlement, which is a significant concern for the integrity of nuclear reactor components .
Hydrogen Storage Technology
Due to its stability and ability to store hydrogen, zirconium hydride is an excellent candidate for hydrogen storage applications. Its reactivity allows for the formation of innovative compounds, potentially enhancing mechanical properties and enabling high-temperature applications .
Hydrogenation Catalysts
In the field of catalysis, zirconium hydride is used as a hydrogenation catalyst. Its unique properties facilitate the addition of hydrogen to other compounds, which is a fundamental process in creating a wide range of chemicals and pharmaceuticals .
Neutron Moderation
Zirconium hydride serves as an effective neutron moderator in space nuclear reactors. Its performance in decelerating fast neutrons is crucial for the operation of these reactors, where controlling the neutron flux is essential for maintaining the desired reaction rates .
Vacuum Tube Industry
The vacuum tube industry utilizes zirconium hydride as a “getter” to maintain the vacuum within tubes. Getters are materials that absorb and trap residual gases, thus preserving the vacuum and ensuring the proper functioning of the tubes .
Thermal Barrier Coatings
Zirconium hydride is used in the development of thermal barrier coatings. These coatings are applied to surfaces that require protection from high temperatures, such as in aerospace applications. The coatings improve the resistance to hydrogen permeation, which is beneficial for the longevity and reliability of the coated components .
作用機序
Target of Action
Zirconium hydride is an alloy made by combining zirconium and hydrogen . The primary target of zirconium hydride is the zirconium atom crystal lattice . Hydrogen acts as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another .
Mode of Action
Zirconium hydride interacts with its target, the zirconium atom crystal lattice, by preventing dislocations from sliding past one another . This interaction results in the hardening of the zirconium, increasing its strength . Preliminary mechanistic studies have revealed a concerted N–H and B–H activation reaction pathway .
Biochemical Pathways
It plays a significant role in the nuclear industry, where it can affect the mechanical properties of zircaloy matrices .
Pharmacokinetics
It’s worth noting that the density of zirconium hydride varies based on the hydrogen content and ranges between 556 and 652 g cm^−3 .
Result of Action
The primary result of zirconium hydride’s action is the hardening of zirconium, which increases its strength but also reduces its ductility . This hardening effect has significant implications in the nuclear industry, where zirconium hydride can threaten the reliability of fuel assembly and induce failures in cladding tubes and pressure vessels .
Action Environment
The action of zirconium hydride is influenced by environmental factors such as temperature and stress. For instance, if zirconium hydride contains more than 0.069% hydrogen at zirconium hydride making temperatures, it transforms into a body-centred cubic (BCC) structure called β-zirconium . Additionally, hydride reorientation under tensile stress substantially decreases the fracture toughness and increases the ductile-to-brittle transition temperature of Zr alloys .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
hydride;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zr.4H/q+4;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPDUIYDSZOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911966 | |
| Record name | Zirconium(4+) tetrahydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann] | |
| Record name | ZIRCONIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zirconium hydride | |
CAS RN |
7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6 | |
| Record name | ZIRCONIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) tetrahydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHL4O15288 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



